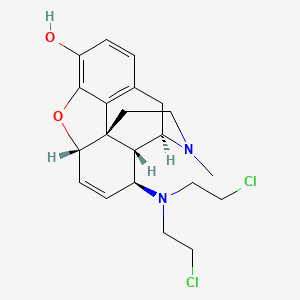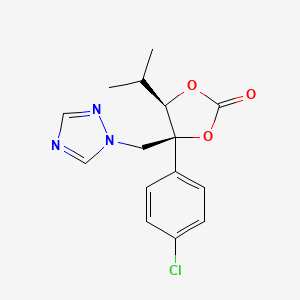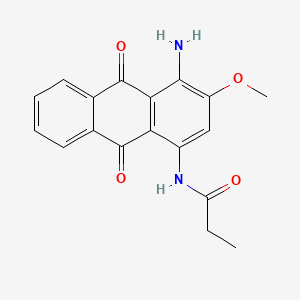
N-(4-Amino-9,10-dihydro-3-methoxy-9,10-dioxoanthryl)propionamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
EINECS 283-201-8, also known as stannous fluoride, is a chemical compound commonly used in dental care products. It is a fluoride compound of tin and is known for its effectiveness in preventing dental caries and gingivitis. Stannous fluoride has been widely studied and utilized due to its beneficial properties in oral health.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Stannous fluoride can be synthesized through the reaction of tin(II) oxide with hydrofluoric acid. The reaction is typically carried out under controlled conditions to ensure the purity and stability of the product. The chemical equation for this reaction is:
SnO+2HF→SnF2+H2O
Industrial Production Methods
In industrial settings, stannous fluoride is produced by reacting tin metal with hydrofluoric acid. The process involves dissolving tin in hydrofluoric acid, followed by purification steps to remove impurities. The resulting stannous fluoride is then dried and packaged for use in various applications.
Análisis De Reacciones Químicas
Types of Reactions
Stannous fluoride undergoes several types of chemical reactions, including:
Oxidation: Stannous fluoride can be oxidized to stannic fluoride.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: Stannous fluoride can participate in substitution reactions with other halides.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as chlorine or oxygen can be used to oxidize stannous fluoride.
Reduction: Reducing agents like hydrogen gas can reduce stannous fluoride.
Substitution: Halide exchange reactions can occur with reagents like sodium chloride or potassium bromide.
Major Products Formed
Oxidation: Stannic fluoride (SnF4)
Reduction: Tin metal (Sn)
Substitution: Various halide compounds depending on the reagents used
Aplicaciones Científicas De Investigación
Stannous fluoride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical syntheses and reactions.
Biology: Studied for its antimicrobial properties and effects on oral bacteria.
Medicine: Utilized in dental care products to prevent cavities and gingivitis.
Industry: Employed in the manufacturing of certain types of glass and ceramics.
Mecanismo De Acción
Stannous fluoride exerts its effects primarily through the promotion of enamel mineralization and the reduction of gingival inflammation. It has broad-spectrum antimicrobial properties, which help in controlling the microbial composition of dental biofilm. The compound interacts with the enamel surface, enhancing its resistance to acid attacks and preventing demineralization.
Comparación Con Compuestos Similares
Similar Compounds
Sodium fluoride: Commonly used in dental care products, but stannous fluoride is more effective in preventing dental lesions.
Calcium fluoride: Another fluoride compound used in dental applications, but with different properties and effectiveness.
Uniqueness
Stannous fluoride is unique due to its dual action of promoting enamel mineralization and providing antimicrobial effects. Its ability to reduce gingival inflammation and bleeding sets it apart from other fluoride compounds, making it a preferred choice in dental care products.
Propiedades
Número CAS |
84560-13-4 |
|---|---|
Fórmula molecular |
C18H16N2O4 |
Peso molecular |
324.3 g/mol |
Nombre IUPAC |
N-(4-amino-3-methoxy-9,10-dioxoanthracen-1-yl)propanamide |
InChI |
InChI=1S/C18H16N2O4/c1-3-13(21)20-11-8-12(24-2)16(19)15-14(11)17(22)9-6-4-5-7-10(9)18(15)23/h4-8H,3,19H2,1-2H3,(H,20,21) |
Clave InChI |
NLMCPTOHHZNHMB-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)NC1=CC(=C(C2=C1C(=O)C3=CC=CC=C3C2=O)N)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


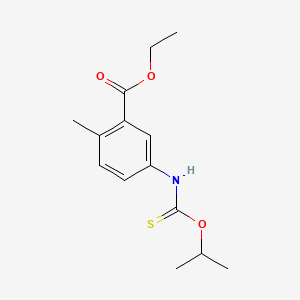
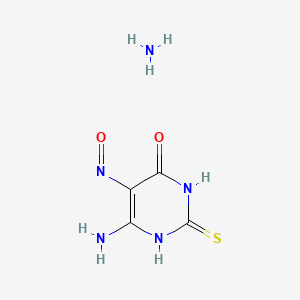
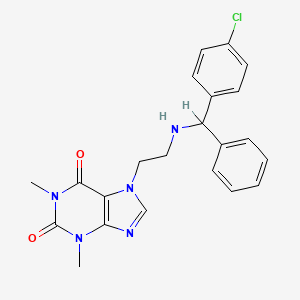

![N,N'-[1,4-Dioxane-2,5-diylbis(methylene)]bis[N-(carboxymethyl)glycine]](/img/structure/B12689604.png)
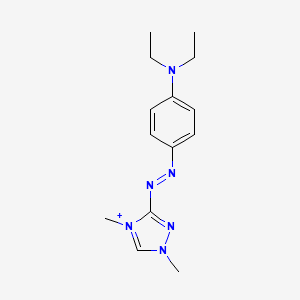
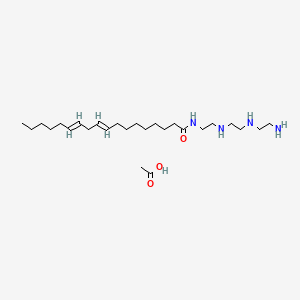
![[(9R,10S,13S,14R)-14-(2-chloroacetyl)oxy-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-trien-18-yl] 2-chloroacetate](/img/structure/B12689627.png)

